molecular formula C10H13ClF3N B1471605 1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 2097949-71-6

1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1471605
CAS No.: 2097949-71-6
M. Wt: 239.66 g/mol
InChI Key: ZFTBQKZUORVMDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with ethylamine hydrochloride in the presence of sodium hydroxide in methanol . The obtained compound is then reduced under a hydrogen gas atmosphere in the presence of Pd/C in methanol, followed by acidification .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride” are not extensively detailed in the search results. It is known to be a solid .

Scientific Research Applications

Organosoluble, Low-Colored Fluorinated Polyimides

A study by Chung, Tzu, and Hsiao (2006) introduced a novel trifluoromethyl-substituted bis(ether amine) monomer that led to the development of novel fluorinated polyimides with high solubility, transparency, and thermal stability. These polyimides exhibited low dielectric constants and low water uptake, making them suitable for various applications in electronics and materials science (Chung, Tzu, & Hsiao, 2006).

Trifluoromethyl Transfer Agent

Eisenberger et al. (2012) described the preparation of a trifluoromethyl transfer agent, highlighting its significance in trifluoromethylation reactions. This work contributes to the development of reagents in organic synthesis, expanding the toolkit for introducing trifluoromethyl groups into various molecules (Eisenberger, Kieltsch, Koller, Stanek, & Togni, 2012).

Chitosan Hydrogels for Drug Delivery

Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine in creating pH- and thermo-responsive chitosan hydrogels for drug delivery applications. These hydrogels demonstrated significant stimuli-response, indicating their potential for targeted delivery and sustained release of drugs (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).

Catalysis in Amidation Reactions

Wang, Lu, and Ishihara (2018) investigated 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This study provides insights into the mechanism of amidation reactions and opens new avenues for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Novel Imidazo[1,2-a]pyrimidine Compounds

Liu (2013) conducted research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, starting from a base that includes the trifluoromethyl group. This work contributes to the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Liu, 2013).

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBQKZUORVMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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